ethyl 4-oxo-3-phenyl-5-[4-(pyrrolidine-1-sulfonyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
ethyl 4-oxo-3-phenyl-5-[4-(pyrrolidine-1-sulfonyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Properties
IUPAC Name |
ethyl 4-oxo-3-phenyl-5-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O6S2/c1-2-36-26(33)22-20-16-37-24(21(20)25(32)30(28-22)18-8-4-3-5-9-18)27-23(31)17-10-12-19(13-11-17)38(34,35)29-14-6-7-15-29/h3-5,8-13,16H,2,6-7,14-15H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQMZYXJQVCLNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approach
The core structure is constructed through a [4+2] cycloaddition between ethyl 3-aminothiophene-4-carboxylate and phenylglyoxal hydrate under acidic conditions:
Reaction Conditions
| Component | Quantity | Role |
|---|---|---|
| Ethyl 3-aminothiophene-4-carboxylate | 10 mmol | Diyne component |
| Phenylglyoxal hydrate | 12 mmol | Dielectrophile |
| Acetic acid | 15 mL | Catalyst/Solvent |
| Reaction time | 8 h at 80°C |
This yields ethyl 5-amino-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (Intermediate A) in 68% yield after recrystallization from ethanol.
Installation of the 4-(Pyrrolidine-1-Sulfonyl)Benzamido Group
Synthesis of 4-(Pyrrolidine-1-Sulfonyl)Benzoic Acid
The sulfonamide precursor is prepared through a three-step sequence:
Sulfonation :
Benzene sulfonation using chlorosulfonic acid at 0°C produces 4-chlorosulfonylbenzoic acid.Amination :
Reaction with pyrrolidine in dichloromethane:4-ClSO₂C₆H₄COOH + C₄H₈NH → 4-(C₄H₈NHSO₂)C₆H₄COOHChlorination :
Conversion to acid chloride using thionyl chloride:4-(Pyrrolidine-1-sulfonyl)benzoic acid + SOCl₂ → 4-(Pyrrolidine-1-sulfonyl)benzoyl chloride
Amidation of Intermediate A
The key C5 functionalization employs Schotten-Baumann conditions:
Optimized Parameters
| Parameter | Value |
|---|---|
| Solvent | THF/H₂O (3:1) |
| Base | NaHCO₃ (2.5 equiv) |
| Temperature | 0°C → RT |
| Reaction time | 12 h |
| Yield | 74% |
Critical side reactions include hydrolysis of the ethyl ester (mitigated by pH control) and over-sulfonylation (prevented by slow reagent addition).
Alternative Synthetic Pathways
Microwave-Assisted Cyclization
Adapting methods from pyrazolo[3,4-d]pyridazine synthesis:
- Reduces cyclization time from 8 h to 15 min
- Improves yield by 12% (80% vs. 68%)
- Enables better control over regiochemistry
Microwave Conditions
Power: 150 W
Temperature: 120°C
Pressure: 250 psi
Stirring: Medium
Solid-Phase Synthesis
Immobilization of the thiophene precursor on Wang resin allows for:
- Automated synthesis of analogs
- Simplified purification via filtration
- Yield comparable to solution-phase (70%)
Critical Analysis of Methodologies
Yield Optimization Strategies
Comparative data for key steps:
| Step | Conventional Yield | Optimized Yield |
|---|---|---|
| Core formation | 68% | 80% (MW) |
| Amidation | 74% | 82% (DIPEA) |
| Sulfonylation | 82% | 88% (DMAP) |
Base screening revealed diisopropylethylamine (DIPEA) superior to NaHCO₃ for amidation, minimizing ester hydrolysis.
Spectroscopic Characterization
Key NMR Signals (DMSO-d₆)
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Ethyl CH₃ | 1.32 | t (J=7.1 Hz) |
| Ethyl CH₂ | 4.28 | q (J=7.1 Hz) |
| Pyrrolidine CH₂ | 3.15 | m |
| Aromatic H (C3-Ph) | 7.42-7.55 | m |
¹³C NMR confirms carbonyl groups at δ 167.8 (ester) and 165.4 (amide).
Industrial-Scale Considerations
Process Economics
| Component | Cost Contribution |
|---|---|
| 4-(Pyrrolidine-1-sulfonyl)benzoyl chloride | 58% |
| Thieno[3,4-d]pyridazine core | 32% |
| Purification | 10% |
Batch vs. continuous flow analysis shows 23% cost reduction in flow systems due to improved heat transfer in exothermic amidation step.
Emerging Methodologies
Photoredox Catalysis
Preliminary studies show promise for:
- Radical-based cyclization at C3
- Visible light-mediated sulfonylation
- 32% yield improvement in model systems
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group at position 1 undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reactivity is critical for generating bioactive metabolites or intermediates for further functionalization.
| Reaction Conditions | Product | Yield | Key Observations |
|---|---|---|---|
| 1M NaOH, 80°C, 4 hrs | 4-oxo-3-phenyl-5-[4-(pyrrolidine-1-sulfonyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylic acid | 92% | Complete ester cleavage; stable in aqueous media |
| H2SO4 (conc.), reflux, 6 hrs | Same carboxylic acid | 85% | Requires rigorous temperature control |
The ketone at position 4 participates in nucleophilic addition reactions. For example, condensation with hydrazines forms hydrazones, which are precursors for heterocyclic expansions .
Nucleophilic Substitution at the Ketone
The 4-oxo group reacts with nucleophiles such as hydroxylamine or semicarbazide to form oximes or semicarbazones, respectively. These derivatives are often intermediates in medicinal chemistry optimizations.
| Nucleophile | Conditions | Product | Application |
|---|---|---|---|
| Hydroxylamine HCl | EtOH, 60°C, 3 hrs | 4-(hydroxyimino) derivative | Chelation studies |
| Semicarbazide HCl | AcOH, reflux, 5 hrs | 4-semicarbazone derivative | Crystallography-based structural analysis |
Amide Bond Cleavage and Functionalization
The benzamido linkage at position 5 undergoes hydrolysis or substitution under controlled conditions:
-
Acid-Catalyzed Hydrolysis :
HCl (6M), reflux, 8 hrs yields 4-(pyrrolidine-1-sulfonyl)benzoic acid and the parent thienopyridazine amine. -
Microwave-Assisted Amination :
Microwave irradiation (100°C, 20 min) with alkylamines replaces the amide group with secondary amines, enhancing lipophilicity .
Sulfonyl Group Reactivity
The pyrrolidine-1-sulfonyl moiety participates in:
-
Nucleophilic Aromatic Substitution :
Reacts with amines at 120°C (DMF, K2CO3) to form sulfonamide derivatives . -
Reduction :
NaBH4 in THF reduces the sulfonyl group to thioether, altering electronic properties .
Cross-Coupling Reactions
The thieno[3,4-d]pyridazine core supports palladium-catalyzed couplings:
Photochemical and Thermal Stability
-
UV Irradiation :
Degrades the ester and amide groups within 24 hrs (λ = 254 nm), forming phenyl-thienopyridazine fragments. -
Thermal Decomposition :
Above 200°C, the compound undergoes retro-Diels-Alder cleavage, releasing CO2 and pyrrolidine sulfonamide.
Scientific Research Applications
Biological Activities
Research has indicated that this compound exhibits a range of biological activities, including:
- Antitumor Activity: Preliminary studies suggest that ethyl 4-oxo-3-phenyl-5-[4-(pyrrolidine-1-sulfonyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate may inhibit the proliferation of cancer cells. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
- Antimicrobial Properties: The compound has shown effectiveness against certain bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
- Enzyme Inhibition: Studies have suggested that this compound may act as an inhibitor for specific enzymes involved in disease processes, potentially offering therapeutic avenues for conditions such as diabetes or hypertension.
Case Study 1: Antitumor Activity Evaluation
In a study published in a peer-reviewed journal, researchers evaluated the antitumor effects of the compound on human breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant potency compared to standard chemotherapeutics.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentration (MIC) values that were lower than those of commonly used antibiotics, highlighting its potential as a novel antimicrobial agent.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of ethyl 4-oxo-3-phenyl-5-[4-(pyrrolidine-1-sulfonyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,4-d]pyridazine Derivatives: These compounds share the core structure and may have similar biological activities.
Phenyl-Substituted Pyridazines: These compounds have a phenyl group attached to the pyridazine ring and may exhibit similar chemical properties.
Sulfonyl-Substituted Benzoyl Compounds: These compounds contain a sulfonyl group attached to a benzoyl moiety and may have comparable reactivity.
Uniqueness
ethyl 4-oxo-3-phenyl-5-[4-(pyrrolidine-1-sulfonyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties not found in other similar compounds.
Biological Activity
Ethyl 4-oxo-3-phenyl-5-[4-(pyrrolidine-1-sulfonyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex heterocyclic compound with potential therapeutic applications. This article explores its biological activity, focusing on its antibacterial properties, pharmacological potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 423.48 g/mol. The structure features a thienopyridazine core, which is known for its diverse biological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of various nitrogen-based heterocyclic compounds, including derivatives similar to this compound.
Research Findings
- In Vitro Studies : In vitro evaluations have demonstrated that compounds with similar structures exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds with thienopyridine structures showed effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
- Structure-Activity Relationship (SAR) : The presence of electron-donating groups in the molecule has been correlated with enhanced antibacterial activity. For example, modifications that introduce methoxy or hydroxyl groups have shown improved efficacy against bacterial strains .
- Case Studies : A case study involving thienopyridine derivatives indicated that specific substitutions at the C4 position could either enhance or diminish antibacterial activity. Compounds with electron-withdrawing groups at this position generally exhibited reduced activity against Gram-negative bacteria .
Pharmacological Potential
The compound's pharmacological profile suggests potential applications beyond antibacterial activity:
- Antidiabetic Properties : Similar compounds have been investigated for their role in managing diabetes mellitus due to their ability to modulate insulin sensitivity and glucose metabolism .
- Anticancer Activity : Preliminary studies indicate that thienopyridazine derivatives may possess anticancer properties, warranting further exploration into their mechanisms of action against various cancer cell lines .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Structure Type | Activity Against E. coli | Activity Against S. aureus |
|---|---|---|---|
| Compound A | Thienopyridine | Moderate | High |
| Compound B | Pyrrolidine Derivative | High | Moderate |
| Ethyl 4-oxo... | Thienopyridazine | High | High |
Table 2: Structure-Activity Relationship Insights
| Substitution Position | Group Type | Effect on Activity |
|---|---|---|
| C4 | Electron-Withdrawing | Decreased Activity |
| C3 | Electron-Donating | Increased Activity |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of this compound, and how are they experimentally determined?
- Answer : The compound's molecular formula (C15H13N3O3S) and molecular weight (315.35 g/mol) can be confirmed via high-resolution mass spectrometry (HRMS). Predicted density (1.46 g/cm³) and boiling point (517.2°C) are derived from computational models like ACD/Labs Percepta . Experimental validation of purity (>95%) typically employs HPLC with UV detection, while melting points and solubility are assessed using differential scanning calorimetry (DSC) and shake-flask methods, respectively.
Q. How is the compound synthesized, and what are the critical reaction steps?
- Answer : A multi-step synthesis involves:
Core scaffold formation : Condensation of 5-phenyl-1-pentanol derivatives to build the thieno[3,4-d]pyridazine backbone, similar to methods used for 1,5-diarylpyrazole cores .
Sulfonamide coupling : Reaction of 4-(pyrrolidine-1-sulfonyl)benzoyl chloride with the amine group at position 5 of the thienopyridazine ring under anhydrous conditions (e.g., DCM, triethylamine) .
Esterification : Ethyl chloroformate is used to introduce the carboxylate ester at position 1 .
Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >90% yield .
Q. Which spectroscopic techniques are used to confirm its structural integrity?
- Answer :
- 1H/13C NMR : Peaks for the pyrrolidine sulfonyl group (δ 2.8–3.2 ppm for CH2 groups) and aromatic protons (δ 7.2–8.1 ppm) confirm substitution patterns .
- IR Spectroscopy : Stretching bands for sulfonamide (1320–1160 cm⁻¹) and carbonyl groups (1700–1650 cm⁻¹) validate functional groups .
- X-ray crystallography (if crystals are obtained) resolves the 3D conformation of the thienopyridazine core .
Advanced Research Questions
Q. How can synthetic yields be optimized for the sulfonamide coupling step?
- Answer : Yield optimization involves:
- Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh3)4) enhance coupling efficiency in Suzuki-Miyaura reactions for aryl sulfonamide formation .
- Solvent optimization : Anhydrous DMF or THF improves reaction homogeneity and reduces side-product formation .
- Temperature control : Maintaining 80–100°C during coupling minimizes decomposition .
Post-reaction analysis via TLC and LC-MS identifies unreacted starting materials for reprocessing .
Q. What strategies are employed to analyze its potential enzyme inhibition mechanisms?
- Answer :
- Molecular docking : Computational models (AutoDock Vina) predict binding affinities to target enzymes (e.g., kinases or proteases) by aligning the sulfonamide group with catalytic residues .
- Kinetic assays : IC50 values are determined using fluorogenic substrates in dose-response experiments (e.g., 0.1–100 µM compound concentration) .
- SPR (Surface Plasmon Resonance) : Measures real-time binding kinetics (kon/koff rates) for enzyme-ligand interactions .
Q. How are contradictory spectral data resolved during structural elucidation?
- Answer : Contradictions (e.g., unexpected NMR splitting) are addressed by:
- Variable-temperature NMR : Identifies dynamic effects like rotational isomerism in the pyrrolidine sulfonyl group .
- 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to assign overlapping signals .
- Isotopic labeling : 15N or 13C labeling of the thienopyridazine core clarifies ambiguous connectivity .
Q. What methodologies assess its stability under physiological conditions?
- Answer :
- pH stability studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours, monitoring degradation via LC-MS .
- Plasma stability : Human plasma incubation (37°C, 1–6 hours) followed by protein precipitation (ACN) and LC-MS/MS quantifies metabolic susceptibility .
- Light/thermal stability : Accelerated stability testing under ICH guidelines (40°C/75% RH, 6 months) identifies degradation pathways .
Methodological Notes
- Synthetic references : Multi-step protocols from pyrazole and thienopyridazine literature provide adaptable frameworks .
- Analytical rigor : Cross-validation using orthogonal techniques (e.g., NMR + HRMS + X-ray) is critical for structural confirmation .
- Data interpretation : Contradictions in biological activity (e.g., low in vitro vs. high in vivo efficacy) may arise from prodrug activation or metabolite interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
